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molecular formula C12H18N2 B1307022 4-(2-Methylpiperidin-1-yl)aniline CAS No. 78335-25-8

4-(2-Methylpiperidin-1-yl)aniline

Cat. No. B1307022
M. Wt: 190.28 g/mol
InChI Key: SBFZFFUJVDOEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione (24), 1.17 g (62.6% yield) of yellow solid is obtained from 1.2 g (4.25 mmol) of (4E)-6-bromo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and 0.97 g (5.10 mmol) of [4-(methylpiperidin-1-yl)phenyl]amine: mp 217-218° C.; MS (ESI) m/z 440.1-442.1 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]\NC1C=CC(C2CCN(C)CC2)=CC=1.Br[C:30]1[CH:31]=[C:32]2C(=C[CH:39]=1)[C:36](=[O:40])NC(=O)[C:33]2=[CH:42][NH:43][C:44]1[CH:49]=[CH:48][C:47]([N:50]2CC(C)NC(C)C2)=[CH:46][CH:45]=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]/[O:40][CH3:36].[CH3:39][CH:30]1[CH2:31][CH2:32][CH2:33][CH2:42][N:43]1[C:44]1[CH:49]=[CH:48][C:47]([NH2:50])=[CH:46][CH:45]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2/C(/C(NC(C2=CC1)=O)=O)=C/NC1=CC=C(C=C1)C1CCN(CC1)C
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(C(NC(C2=CC1)=O)=O)=CNC1=CC=C(C=C1)N1CC(NC(C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 62.6%
Name
Type
product
Smiles
BrC=1C=C2\C(\C(NC(C2=CC1)=O)=O)=C/OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.25 mmol
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
CC1N(CCCC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.1 mmol
AMOUNT: MASS 0.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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